5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
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Overview
Description
5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is an organic compound with the molecular formula C7H11N3. It is a heterocyclic compound that contains both imidazole and pyrazine rings, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diaminopropane with glyoxal under acidic conditions, followed by methylation. The reaction conditions often include refluxing in toluene or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Lacks the methyl group, which can affect its reactivity and biological activity.
5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazine: Contains an additional nitrogen atom, leading to different chemical properties.
1,8-Diazabicyclo[5.4.0]undec-7-ene: A bicyclic compound with different structural features and reactivity.
Uniqueness
5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is unique due to its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H11N3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H11N3/c1-6-4-8-5-7-9-2-3-10(6)7/h2-3,6,8H,4-5H2,1H3 |
InChI Key |
XBCVRBACMBLILB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC2=NC=CN12 |
Origin of Product |
United States |
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